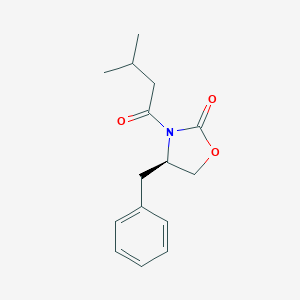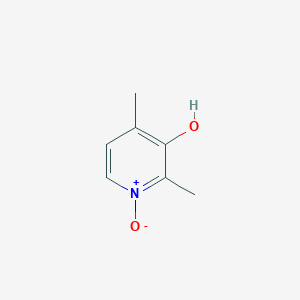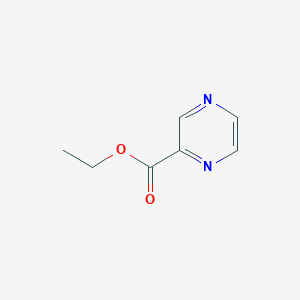![molecular formula C14H12N2O B135021 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 111831-79-9](/img/structure/B135021.png)
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazole family and has a pyridine ring fused to it. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
作用機序
The mechanism of action of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine involves the inhibition of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, the levels of cAMP and cGMP are increased, leading to downstream effects on various signaling pathways. The exact mechanism by which 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine interacts with 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not fully understood and requires further investigation.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine inhibits 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine with high potency and selectivity. In vivo studies have shown that 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine increases the levels of cAMP and cGMP in the brain, leading to downstream effects on various signaling pathways. These effects have been implicated in the potential therapeutic benefits of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine for neurological disorders.
実験室実験の利点と制限
The advantages of using 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments include its high potency and selectivity for 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine. This allows for precise manipulation of the levels of cAMP and cGMP in vitro and in vivo. However, the limitations of using 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments include its moderate yield of synthesis, which requires column chromatography for purification, and the lack of understanding of its exact mechanism of action.
将来の方向性
The future directions for research on 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine include further investigation of its mechanism of action and its potential therapeutic benefits for neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of the pharmacokinetic properties of the compound could lead to its use as a clinical drug candidate. Finally, the exploration of other potential applications of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in other fields of research, such as cancer and cardiovascular disease, could expand its potential uses beyond neurological disorders.
合成法
The synthesis of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine involves the reaction of 4-ethylphenyl isocyanate with 2-hydroxypyridine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate-oxazole adduct, which undergoes cyclization to yield the final product. The yield of the reaction is moderate, and the purification of the product requires column chromatography.
科学的研究の応用
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent and selective inhibitor of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, which is involved in the regulation of intracellular levels of cAMP and cGMP. 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been implicated in several neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Therefore, the inhibition of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine by 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine could have therapeutic benefits for these disorders.
特性
CAS番号 |
111831-79-9 |
|---|---|
製品名 |
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine |
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-2-10-5-7-11(8-6-10)14-16-13-12(17-14)4-3-9-15-13/h3-9H,2H2,1H3 |
InChIキー |
IDYINYKJGBIBMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
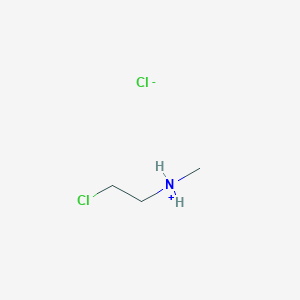

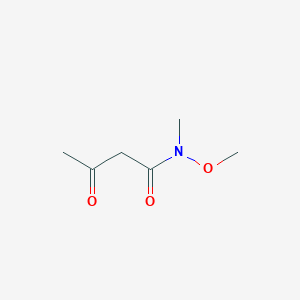
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

